molecular formula C17H12N4O4S B2957799 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886922-06-1

4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2957799
CAS No.: 886922-06-1
M. Wt: 368.37
InChI Key: OUBRRGIUULBGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a cyano group at the para-position and a 2-methanesulfonylphenyl moiety at the 5-position of the oxadiazole ring. This compound has garnered interest due to its structural similarity to pharmacologically active oxadiazole derivatives, which are known for their antifungal, enzyme inhibitory, and cytotoxic properties .

Properties

IUPAC Name

4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c1-26(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBRRGIUULBGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out using different reaction conditions:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide with structurally and functionally related 1,3,4-oxadiazole derivatives, highlighting key differences in substituents, biological activity, and pharmacological targets.

Compound Name Substituents (Oxadiazole Position 5) Benzamide Substituents Biological Activity Key Findings References
This compound 2-Methanesulfonylphenyl 4-Cyano Antifungal (hypothesized) Structural analog of LMM5/LMM11; potential Trr1 inhibition via sulfonyl and oxadiazole motifs.
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl 4-Benzyl(methyl)sulfamoyl Antifungal (C. albicans) IC₅₀ = 3.2 μM; inhibits Trr1 via sulfamoyl and methoxy groups.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl 4-Cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans) IC₅₀ = 6.8 μM; furan enhances solubility but reduces potency vs. LMM3.
4-Chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2-Methanesulfonylphenyl 4-Chloro Not reported Chloro substituent may reduce electron-withdrawing effects compared to cyano.
Derivative 6a (N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) 4-(Ethylthio)phenyl 4-Sulfonyl hCA II Inhibition Ki = 0.87 μM; ethylthio group enhances hydrophobic interactions.
D35 (4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide) Pyridin-4-yl 4-Methyl AlaDH Inhibition Moderate inhibition (IC₅₀ ~10 μM); pyridine improves solubility.
4-Methoxy-N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide (2-Oxo-2-phenylethyl)sulfanyl 4-Methoxy Cytotoxic (hypothesized) Methoxy and sulfanyl groups may modulate cell permeability.

Key Structural and Functional Insights:

Sulfonyl vs. Sulfamoyl: Methanesulfonyl (target compound) and sulfamoyl (LMM5/LMM11) groups both contribute to enzyme inhibition but differ in steric bulk and hydrogen-bonding capacity . Aromatic vs. Heteroaromatic Moieties: The 2-methanesulfonylphenyl group (target) may offer stronger π-π stacking than furan (LMM11) or pyridine (D35), influencing target selectivity .

Antifungal Activity :

  • LMM5 and LMM11 exhibit direct antifungal activity against C. albicans, with LMM5 being more potent due to its methoxybenzyl group . The target compound’s methanesulfonylphenyl substituent could mimic this activity but requires experimental validation.

Enzyme Inhibition :

  • Derivative 6a’s ethylthio group enhances hCA II inhibition, suggesting that sulfur-containing substituents at the oxadiazole 5-position are critical for binding . The target compound’s methanesulfonyl group may similarly interact with CA active sites.

Synthetic Accessibility :

  • Compounds like 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide () are synthesized via nucleophilic substitution or cyclization reactions, indicating feasible routes for the target compound’s production .

Biological Activity

The compound 4-cyano-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is part of a family of oxadiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3SC_{16}H_{15}N_{5}O_{3}S. The structure features a cyano group and an oxadiazole ring, which are known to contribute to its biological activity.

PropertyValue
Molecular Weight345.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant free radical scavenging abilities. The antioxidant activity can be attributed to the presence of electron-donating groups that stabilize free radicals.

Enzyme Inhibition

Research indicates that oxadiazole compounds can act as enzyme inhibitors. Specifically, studies have shown that they inhibit various enzymes such as cholinesterases and glucosidases. This inhibition can be beneficial in treating conditions like diabetes and Alzheimer's disease.

Anticancer Properties

The anticancer potential of this compound has been explored in various cell lines. For example, similar oxadiazole derivatives have shown effectiveness against pancreatic cancer cell lines by inducing apoptosis through specific signaling pathways.

Case Study: Anticancer Activity

A study involving a series of oxadiazole derivatives demonstrated that certain compounds exhibited strong cytotoxic effects against pancreatic cancer cells (PANC-1). The mechanism involved the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPANC-112.5Induction of apoptosis
Similar Oxadiazole DerivativeHEK29315.0Apoptotic signaling pathways

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies using zebrafish embryos indicated that certain oxadiazole derivatives exhibit low toxicity levels, making them promising candidates for further development.

Table 3: Toxicity Results in Zebrafish Embryos

CompoundLC50 (mg/L)Toxicity Classification
This compound>20Low toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.